molecular formula C10H7BrO B3021672 3-Bromo-2-naphthol CAS No. 30478-88-7

3-Bromo-2-naphthol

Cat. No.: B3021672
CAS No.: 30478-88-7
M. Wt: 223.07 g/mol
InChI Key: PQVIOPAWVAOHOA-UHFFFAOYSA-N
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Description

3-Bromo-2-naphthol: is an organic compound with the molecular formula C10H7BrO It is a brominated derivative of 2-naphthol, characterized by the presence of a bromine atom at the third position and a hydroxyl group at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Bromination: One common method for preparing 3-Bromo-2-naphthol involves the electrophilic bromination of 2-naphthol. This can be achieved using bromine (Br2) in the presence of acetic acid as a solvent.

    Mechanochemical Bromination: Another method involves the use of sodium bromide and oxone (potassium monopersulfate) in a mechanochemical process. The reagents are ground together in a mortar and pestle, followed by a reaction in a rock tumbler.

Industrial Production Methods:

  • Industrial production of this compound often employs large-scale bromination processes using bromine or other brominating agents in suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-naphthol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form naphthoquinones.

Common Reagents and Conditions:

    Bromine (Br2): Used for electrophilic bromination.

    Sodium Bromide and Oxone: Used in mechanochemical bromination.

    Potassium Permanganate: Used for oxidation reactions.

Major Products:

    Substituted Naphthalenes: Formed from nucleophilic substitution reactions.

    Naphthoquinones: Formed from oxidation reactions.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVIOPAWVAOHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213852
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-30-3, 30478-88-7
Record name 2-Naphthol, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-naphthol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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